3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
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Overview
Description
3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid.
Bromination: The bromination of the benzamide core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Coupling Reactions: The final step involves coupling the brominated benzamide with the oxadiazole derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The bromine atom on the benzamide core makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include reduced oxadiazole derivatives.
Substitution: Products may include substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antibacterial and antiviral properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving benzamide derivatives.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide depends on its application. In medicinal chemistry, it may interact with bacterial or viral enzymes, inhibiting their function and preventing the proliferation of pathogens. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
- 3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
- 3-bromo-N-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
Uniqueness
The presence of the bromine atom and the oxadiazole ring in 3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide makes it unique compared to its analogs. The bromine atom can participate in unique substitution reactions, and the oxadiazole ring provides specific electronic properties that can be exploited in various applications.
Properties
Molecular Formula |
C19H18BrN3O2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-13(2)23(19(24)15-9-6-10-16(20)11-15)12-17-21-18(22-25-17)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
KCGOAYVEFNEDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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